Benzyl {[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
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Description
Synthesis Analysis
The synthesis of cyanoacetamides, a class of compounds to which the given compound belongs, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzyl group attached to a complex heterocyclic moiety containing a thiophene ring and a tetrahydropyridine ring. The molecule also contains cyano, oxo, and sulfanyl functional groups.Chemical Reactions Analysis
Cyanoacetamide-N-derivatives, like the given compound, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Synthetic Applications and Mechanistic Insights
Base-Induced Cyclization Reactions : The reaction of aryl-substituted benzyl 1-alkynyl sulfides with potassium alkoxide produces 2-aryl 2,3-dihydrothiophenes, showcasing the utility of sulfur-containing compounds in cyclization reactions. This process is influenced by the electronic nature of substituents, highlighting the role of electron-withdrawing groups and base-induced cyclization mechanisms (Motto et al., 2011).
Oxidation Reactions : Research on the oxidation of benzo[1,2-b:4,5-b']dithiophenes to yield bis-sulfones or tetraoxides demonstrates the transformation of sulfur compounds under mild conditions, affecting their electronic properties and transforming them from electron donors to acceptors (Pappenfus et al., 2014).
Desulfurization Catalysis : The aerobic oxidative desulfurization of benzothiophene and related compounds using an Anderson-type catalyst underlines the potential for sulfur compound oxidation in mild conditions, offering a pathway for sulfur removal in organic compounds (Lu et al., 2010).
High Refractive Index Materials : The synthesis of transparent aromatic polyimides from thiophenyl-substituted benzidines reveals the creation of materials with high refractive indices and good thermomechanical stabilities, indicating the application of sulfur-containing compounds in advanced material science (Tapaswi et al., 2015).
Properties
IUPAC Name |
benzyl 2-[[5-cyano-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-13-7-8-26-19(13)15-9-17(23)22-20(16(15)10-21)27-12-18(24)25-11-14-5-3-2-4-6-14/h2-8,15H,9,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCQCDHOIYSPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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